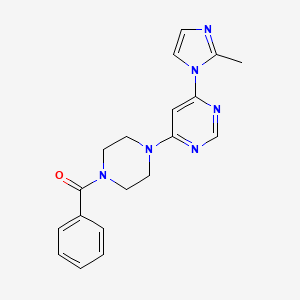

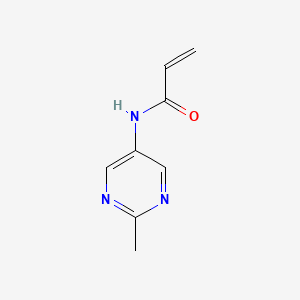

(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , (4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone, is a heterocyclic compound that appears to be related to a class of compounds with potential anxiolytic properties without the sedative effects commonly associated with benzodiazepines. The structure suggests that it contains an imidazole ring, a pyrimidine ring, and a phenylmethanone moiety, which are common in compounds that interact with the benzodiazepine receptor.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been synthesized by reacting 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione. This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions to incorporate the piperazine and methyl groups into the final structure .

Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophores that are important for its activity. The imidazole and pyrimidine rings are two such pharmacophores that are known to be crucial for binding to the benzodiazepine receptor. The presence of a phenylmethanone group is also significant, as it has been shown to increase potency in related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution and condensation steps. The bromo-dione used in the synthesis of related compounds reacts with amines to form the core phenylmethanone structure, which could be further modified to introduce additional functional groups such as the piperazine ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds have been shown to possess significant anxiolytic activity with reduced sedative effects. This suggests that the compound may have favorable pharmacokinetic properties, such as oral bioavailability, which is important for its potential use as a therapeutic agent .

Scientific Research Applications

Optical Properties and Material Applications

A study by Volpi et al. (2017) highlights the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a similar chemical framework with the compound . These derivatives were synthesized via a one-pot, three-component condensation process and exhibited remarkable optical properties, including large Stokes' shifts and tunable quantum yields. The synthesized compounds, especially those with a 3-(2-methoxyphenyl) group, demonstrated potential for application in creating luminescent low-cost materials when dispersed in a transparent thermosetting polyurethane resin Volpi et al., 2017.

Analytical and Quality Control Techniques

Research by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, showcasing a methodology that could potentially be applied for the analysis and quality control of compounds with a similar structure to the one being discussed Ye et al., 2012.

Potential PET Agents for Parkinson's Disease Imaging

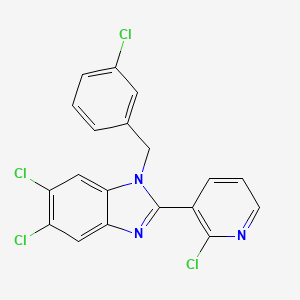

Wang et al. (2017) synthesized a compound, HG-10-102-01, which bears resemblance in its molecular structure to the compound . This synthesized compound was explored as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the role of such chemical structures in developing diagnostic tools for neurodegenerative diseases Wang et al., 2017.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name |

[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-20-7-8-25(15)18-13-17(21-14-22-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTXMHUPCMQTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

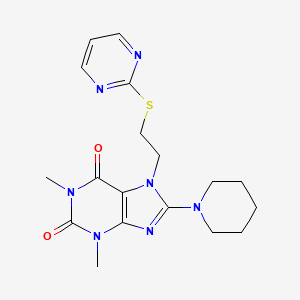

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)

![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)

![2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2521679.png)

![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)